Bmvc-8C3O

CAS No.:

Cat. No.: VC6830640

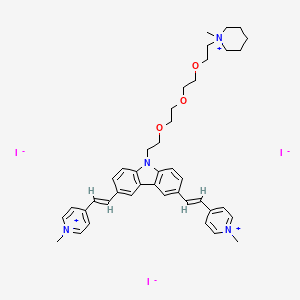

Molecular Formula: C42H53I3N4O3

Molecular Weight: 1042.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H53I3N4O3 |

|---|---|

| Molecular Weight | 1042.6 g/mol |

| IUPAC Name | 9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide |

| Standard InChI | InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3 |

| Standard InChI Key | DKMJOQQQBQBOMV-UHFFFAOYSA-K |

| Isomeric SMILES | C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-] |

| SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-] |

Introduction

Synthesis and Manufacturing

The synthesis of BMVC-8C3O involves a multi-step process optimized for yield and purity :

-

Coupling Reaction: 4-Vinylpyridine undergoes palladium-catalyzed coupling under high-pressure conditions (105°C, 48 hours) using palladium acetate and tri-o-tolylphosphine in a triethylamine-acetonitrile solvent system.

-

Purification: The crude product is extracted with dichloromethane and purified via flash column chromatography.

-

Quaternization: The intermediate is refluxed with methyl iodide in acetone to yield the final iodized product.

Critical parameters such as reaction temperature, catalyst loading, and solvent ratios are tightly controlled to ensure reproducibility. The final product typically achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .

Mechanism of Action: G-Quadruplex Interaction

G-quadruplexes are non-canonical DNA structures formed in guanine-rich regions of oncogene promoters (e.g., EGFR, c-MYC) and telomeres. BMVC-8C3O binds selectively to these structures, inducing a conformational shift from hybrid or antiparallel to parallel G4 topologies . This transition is driven by:

-

Local Dehydration: The ligand displaces water molecules from the G4 groove, reducing electrostatic repulsion between DNA strands.

-

Thermodynamic Stabilization: Binding increases the melting temperature () of G4 DNA by up to 15°C, as observed in circular dichroism (CD) and differential scanning calorimetry (DSC) assays .

-

Structural Rearrangement: Nuclear magnetic resonance (NMR) studies reveal reorientation of guanine tetrads and loop regions upon BMVC-8C3O binding .

These effects disrupt DNA replication and transcription, silencing oncogenes and triggering apoptosis in cancer cells .

Biological Activities and Anticancer Efficacy

EGFR Suppression in Non-Small Cell Lung Cancer

BMVC-8C3O downregulates EGFR expression in NSCLC cell lines (e.g., A549, H1975) by >60% at 10 µM concentrations, as measured by Western blot and qRT-PCR . This suppression correlates with dose-dependent growth inhibition (IC = 2.5 µM) and G cell cycle arrest.

Synergy with Osimertinib in Resistant Cancers

In osimertinib-resistant NSCLC models, BMVC-8C3O (5 µM) restores drug sensitivity by suppressing c-FOS, a transcription factor implicated in survival pathways . Combination therapy reduces tumor volume by 78% in xenograft mice compared to monotherapy (35–42%) .

Telomere Targeting

The compound stabilizes telomeric G4 structures, accelerating telomere shortening and replicative senescence in HeLa cells at submicromolar concentrations .

Future Directions and Challenges

While BMVC-8C3O shows preclinical promise, challenges remain:

-

Bioavailability Optimization: Structural modifications to improve aqueous solubility and blood-brain barrier penetration.

-

Toxicology Profiling: Systematic assessment of off-target effects and organ-specific toxicity.

-

Clinical Translation: Phase I trials to establish safety and dosing in humans.

Ongoing research aims to exploit its G4-targeting mechanism for neurodegenerative diseases and antiviral therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume